2-AMINOHISTIDINE

Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids that are not among the 20 standard amino acids encoded by the genetic code for protein synthesis taylorandfrancis.comnih.gov. These compounds play crucial roles in various biological processes across different organisms, serving as building blocks for specialized peptides, signaling molecules, and precursors for secondary metabolites taylorandfrancis.comnih.govfrontiersin.org. The study of NPAAs, including 2-aminohistidine, expands the chemical diversity available for drug discovery and the development of novel biomaterials taylorandfrancis.comnih.gov. Researchers utilize NPAAs to introduce specific physiochemical properties into peptide structures, thereby enhancing their therapeutic potential or creating novel functionalities nih.gov. This compound, as an NPAA, fits into this category of molecules that offer unique structural features distinct from proteinogenic amino acids, making it a subject of interest for exploring new biological interactions and synthetic pathways google.comnih.gov.

Significance as a Histidine Analog and Derivative

This compound holds particular significance as an analog and derivative of the essential proteinogenic amino acid, histidine wikipedia.orgebi.ac.ukepo.org. Histidine is characterized by its imidazole (B134444) side chain, which is critical for its role in enzyme catalysis, protein structure, and as a precursor for biologically active molecules like histamine (B1213489) and carnosine wikipedia.org. As a derivative of histidine, this compound incorporates structural modifications that can lead to altered biological activities and interaction profiles ebi.ac.ukmedchemexpress.com.

Research has highlighted this compound's potential as an inhibitor of specific enzymes, notably human arginase I ontosight.ainih.gov. Its structural similarity to histidine, coupled with the presence of the amino group at the 2-position of the imidazole ring, allows it to interact with enzyme active sites in ways that differ from histidine itself nih.gov. These interactions are often related to metal coordination and hydrogen bonding, which are key features of enzymatic mechanisms nih.gov. The investigation into this compound and related 2-aminoimidazole amino acids contributes to the development of targeted therapeutic agents by providing insights into structure-activity relationships for enzyme inhibition nih.gov. Furthermore, this compound has demonstrated utility in disrupting bacterial biofilms, a critical factor in combating antibiotic resistance, and has been explored for its potential in synergistic effects with antibiotics .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

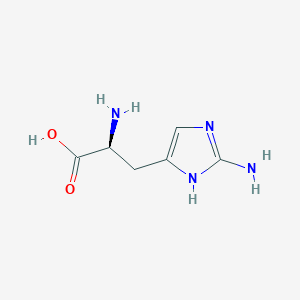

(2S)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h2,4H,1,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEGXSNFZXWSDV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)N)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39037-22-4 | |

| Record name | 2-Aminohistidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Aminohistidine

Established Synthetic Pathways for 2-Aminohistidine

The chemical synthesis of 2-amino-L-histidine is a multi-step process that typically begins with a protected form of L-histidine to prevent unwanted side reactions at the α-amino and carboxyl groups. A well-documented pathway involves the introduction of a precursor to the 2-amino group onto the imidazole (B134444) ring, followed by chemical reduction and deprotection.

One of the foundational methods relies on the azo-coupling of an aryldiazonium salt to the imidazole ring of an N-acetylated histidine derivative. nih.gov This reaction preferentially occurs at the C-2 position of the imidazole ring. The resulting 2-arylazo intermediate is then subjected to catalytic hydrogenolysis, which cleaves the nitrogen-nitrogen bond of the azo group to yield the desired 2-amino functionality. The final step involves acid hydrolysis to remove the N-acetyl protecting group from the α-amino group of the amino acid backbone, yielding 2-amino-L-histidine. nih.gov

The success of this pathway is contingent upon careful chromatographic purification of the 2-arylazo intermediate to separate it from other isomers that may form. nih.gov The key steps of this synthetic route are summarized below.

Table 1: Key Stages in the Chemical Synthesis of 2-Amino-L-histidine

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1. Protection | The α-amino group of L-histidine methyl ester is protected. | Acetic anhydride | Nα-acetyl-L-histidine methyl ester |

| 2. Azo Coupling | An aryldiazonium salt is coupled to the C-2 position of the imidazole ring. | Aryldiazonium salt (e.g., from p-chloroaniline) | 2-Arylazo-Nα-acetyl-L-histidine methyl ester |

| 3. Reduction | The azo group is reduced to a primary amino group. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 2-Amino-Nα-acetyl-L-histidine methyl ester |

| 4. Deprotection | The Nα-acetyl and ester groups are removed. | Acid Hydrolysis (e.g., HCl) | 2-Amino-L-histidine |

This synthetic approach provides a reliable method for accessing this compound, enabling its study and incorporation into more complex molecular structures.

Design and Synthesis of this compound Derivatives

The unique structure of this compound, featuring three distinct amino groups (α-amino, imidazole N-1/N-3, and the C-2 amino), presents both challenges and opportunities for the design and synthesis of derivatives. The primary application of these derivatives is in the construction of peptides and other bioactive scaffolds.

Structural modification of this compound is primarily achieved within the context of peptide synthesis. The imidazole side chain of histidine is known to be reactive and can cause side reactions during the peptide coupling process. peptide.com The introduction of the 2-amino group adds another nucleophilic site that requires a careful protection strategy.

In solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential. For incorporating a this compound residue into a peptide chain, its three nucleophilic sites must be differentially protected to ensure sequential and controlled bond formation.

Common Protection Strategies:

α-Amino Group: Typically protected with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, which are standard in SPPS. peptide.com

Imidazole Nitrogens: The imidazole ring can be protected with groups like Trityl (Trt) to prevent side reactions. nbinno.com

C-2 Amino Group: This exocyclic amine requires a protecting group that is stable during peptide coupling but can be selectively removed if further modification at this site is desired.

Modification can also be achieved post-synthetically. For instance, a this compound residue within a peptide could be selectively functionalized at its C-2 amino group after the main peptide chain has been assembled, provided an appropriate protecting group strategy was employed.

The synthesis of conjugates and bioactive scaffolds often involves incorporating the this compound moiety into larger structures like peptides or proteins to impart specific properties. The concept is similar to the use of histidine tags for protein modification.

One relevant strategy involves engineering short histidine tags (e.g., a His-Gly-His sequence) into a protein's structure. nih.gov The two spatially close histidine residues can then act as a specific target site for conjugation with bis-alkylating reagents, such as those attached to polyethylene (B3416737) glycol (PEG). nih.gov This approach allows for site-selective modification of proteins. A similar principle could be applied using this compound within a peptide, where its unique reactivity could be harnessed for specific conjugation to other molecules, such as fluorescent labels, drug molecules, or polymers.

The synthesis of such conjugates relies on standard peptide chemistry, where the protected this compound amino acid is incorporated into the desired sequence using an automated peptide synthesizer. The resulting peptide, containing the this compound residue, serves as the bioactive scaffold.

Table 2: Examples of Potential this compound Derivatives and Scaffolds

| Derivative/Scaffold Type | Synthetic Strategy | Key Feature/Modification | Potential Application |

| Dipeptide | Solid-Phase Peptide Synthesis (SPPS) | Incorporation of a protected this compound residue. | Building block for larger peptides. |

| PEGylated Peptide | Site-selective conjugation | Covalent attachment of PEG to the 2-amino group of the histidine residue. | Improving pharmacokinetic properties. |

| Fluorescently Labeled Peptide | Post-synthesis modification | Coupling a fluorescent dye to the C-2 amino group. | Bio-imaging and molecular probes. |

| Cyclic Peptide | On-resin or solution-phase cyclization | Using the this compound residue as part of a cyclic peptide backbone. | Constrained bioactive conformations. |

The design and synthesis of these derivatives are driven by the goal of creating novel molecules with enhanced or specific biological activities, leveraging the unique chemical nature of the this compound side chain. researchgate.net

Biochemical and Biological Roles of 2 Aminohistidine and Its Analogs

Enzyme Modulation and Inhibition Mechanisms

Interaction with Metalloenzymes: Human Arginase I

2-Aminohistidine (2AH) has been identified as a modulator of human arginase I, a binuclear manganese metalloenzyme crucial for the urea (B33335) cycle and nitric oxide synthesis. Research has focused on understanding the mechanisms by which 2AH interacts with and inhibits this enzyme.

Studies have characterized this compound as a noncompetitive inhibitor of human arginase I. In this mode of inhibition, the inhibitor binds to a site distinct from the active site, affecting enzyme activity without competing with the substrate for the same binding location. This compound exhibits a dissociation constant (Ki) of 0.3 mM against human arginase I. This value indicates a significantly higher binding affinity compared to its simpler analog, 2-aminoimidazole, which has a Ki of 3.6 mM. This represents approximately a ten-fold increase in inhibitor binding affinity for this compound relative to 2-aminoimidazole monash.edu.

Table 1: Kinetic Parameters of 2-Aminoimidazole Derivatives as Human Arginase I Inhibitors

| Inhibitor | Inhibition Type | Ki (mM) | Relative Affinity (vs. 2-aminoimidazole) |

| 2-Aminoimidazole | Noncompetitive | 3.6 | 1x |

| L-2-Aminohistidine | Noncompetitive | 0.3 | ~10x higher |

The precise mechanism of inhibition has been elucidated through X-ray crystallography. Crystal structures of human arginase I in complex with L-2-aminohistidine have been determined, providing detailed insights into the inhibitor's binding mode within the enzyme's active site monash.edu. These structural studies reveal how the molecule is positioned relative to the catalytic machinery of the enzyme, particularly the binuclear manganese cluster essential for arginase activity.

Structural analysis of the human arginase I-2-aminohistidine complex highlights a significant repositioning of the 2-aminoimidazole moiety within the enzyme's active site monash.edu. Specifically, the 2-aminoimidazole group of this compound displaces the metal-bridging hydroxide (B78521) ion that is typically present in the unliganded enzyme. Furthermore, the imidazole (B134444) ring of this compound coordinates directly with the manganese ions (Mn2+) within the active site. This coordination involves interactions with both Mn2+A and Mn2+B, with average separations indicating a strong binding interaction that disrupts the enzyme's catalytic function monash.edu. While the side chain of this compound is too short to directly interact with the binuclear manganese cluster, the repositioned imidazole group plays a critical role in the inhibitory mechanism monash.edu.

Inhibition of Histone Deacetylase (HDAC)

Information regarding the specific inhibition of Histone Deacetylase (HDAC) by this compound was not found in the provided search results.

Exploration of Other Enzyme Interactions (e.g., Histidine-related Enzymes)

While 2-aminoimidazole derivatives, including this compound, are recognized for their broad biological properties and potential as precursors for drug design, specific details on their interactions with other enzymes, particularly histidine-related enzymes, were not extensively detailed in the search results. However, the metal-coordinating capabilities of the 2-aminoimidazole moiety suggest that targeting metal coordination interactions could be a generalizable strategy for inhibiting other binuclear metallohydrolases monash.edu.

Compound Name List:

this compound

2-Aminoimidazole

Human Arginase I

Presence and Significance in Natural Products Research

Marine sponges are a prolific source of diverse secondary metabolites, many of which possess significant biological activities and unique chemical structures. Among these, alkaloids derived from marine sponges have garnered considerable attention due to their potential as therapeutic agents and as scaffolds for drug design.

Identification of 2-Aminoimidazole Amino Acids in Marine Sponges (Oroidins)

Marine sponges, particularly those from the genus Agelas, are known to produce a class of alkaloids known as pyrrole-2-aminoimidazoles (PIAs) nih.govnih.govmdpi.comresearchgate.netuni-duesseldorf.dersc.orgrsc.org. Oroidin (B1234803) is recognized as the pioneering compound within this group, first isolated from the sponge Agelas oroides in 1971 nih.govrsc.orgrsc.orgwikipedia.orgnih.govacs.org. Oroidin and its related compounds, such as clathrodin (B1669156) and hymenidin, are characterized by their pyrrole-imidazole core structure nih.govrsc.orgwikipedia.orgnih.govacs.org. These compounds are not exclusive to Agelas and have been identified in other sponge genera, including Hymeniacidon, Cymbaxinella, and Axinella nih.govwikipedia.org. The 2-aminoimidazole moiety is a recurring structural feature in many marine alkaloids, including those isolated from sponges of the Calcarea family, such as Leucetta and Clathrina mdpi.comresearchgate.netuni-duesseldorf.de. While this compound itself is not explicitly cited as being isolated from marine sponges in the provided search results, the broader class of 2-aminoimidazole amino acids and related compounds like oroidin are well-documented marine natural products nih.govresearchgate.netuni-duesseldorf.denih.govresearchgate.net. The structural simplicity and lower molecular mass of oroidin compared to other PIAs make it a suitable candidate for chemical optimization and a key biogenetic precursor for many other PIA natural products rsc.orgwikipedia.orgnih.govacs.orgresearchgate.net.

Biosynthetic Hypotheses for Natural Occurrences

The biosynthesis of pyrrole-imidazole alkaloids (PIAs), including oroidin, is a subject of ongoing research, with several hypotheses proposed. It is generally believed that these complex structures originate from fundamental amino acid precursors nih.govrsc.orgresearchgate.netresearchgate.net. Specifically, proline, ornithine, lysine (B10760008), and histidine have been implicated as potential starting materials for the biosynthesis of PIAs rsc.orgresearchgate.netresearchgate.net. Homoarginine, a nonproteinogenic amino acid, has also been postulated as a critical precursor in the biosynthesis of both pyrrole-imidazole and bromotyrosine alkaloid classes found in marine sponges researchgate.netsci-hub.se. Oroidin itself is considered a key biogenetic precursor for many other PIAs, suggesting a pathway where simpler amino acids are transformed into the oroidin scaffold, which then undergoes further modification and elaboration into more complex structures nih.govrsc.org. While direct experimental confirmation of these pathways is still developing, the structural similarities and the isolation of related compounds from sponges support these hypotheses nih.govmdpi.com. The intricate biosynthetic machinery in marine sponges or their associated symbionts is responsible for constructing these diverse and potentially therapeutic molecules nih.gov.

Metabolic Interplay and Analogous Pathways in Research

The study of this compound and its related compounds extends to their metabolic connections with well-known biochemical pathways, particularly those involving histidine.

Relationship to Histidine Metabolism and Biosynthesis Pathways

Histidine (His) is an essential amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet wikipedia.orgnews-medical.netcreative-proteomics.comnih.govnih.gov. Its biosynthesis in organisms follows a conserved pathway that begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP), catalyzed by ATP-phosphoribosyl transferase wikipedia.orgbioone.orgslideshare.netnih.gov. This pathway is intricately linked to nucleotide metabolism, as PRPP is also a precursor for purines and pyrimidines bioone.org. The histidine biosynthesis pathway involves a series of enzymatic steps, including condensation, hydrolysis, isomerization, cyclization, amination, and oxidation, culminating in the formation of L-histidine wikipedia.orgbioone.orgnih.gov.

While the direct metabolic relationship of this compound to the primary histidine biosynthesis pathway is not extensively detailed in the provided results, the structural similarity suggests a potential connection. This compound is a derivative of histidine, featuring an amino group at the 2-position of the imidazole ring nih.gov. This structural modification places it within the broader family of 2-aminoimidazole amino acids, which have been identified as marine natural products nih.govresearchgate.netnih.govresearchgate.net. Research into 2-aminoimidazole amino acids, including the synthesis and evaluation of L-2-aminohistidine as an arginase inhibitor, highlights their potential as drug design precursors and their role in medicinal chemistry nih.gov.

Histidine metabolism also involves its degradation into glutamate, which can then enter the citric acid cycle wikipedia.orgnews-medical.net. Minor metabolic pathways of histidine include its conversion to histamine (B1213489), carnosine, and histidine-rich proteins nih.govmdpi.com. Histamine, derived from histidine via decarboxylation, plays roles in allergic reactions and gastric acid production wikipedia.orgnews-medical.netnih.gov. Carnosine, a dipeptide of β-alanine and L-histidine, is found in muscle and brain tissues and exhibits antioxidant properties news-medical.netcreative-proteomics.comnih.gov.

Roles as Precursors or Metabolites in Biochemical Processes

The 2-aminoimidazole structural motif, present in compounds like oroidin and related marine alkaloids, serves as a significant precursor for the synthesis of various natural products and drug design scaffolds nih.govrsc.orgwikipedia.orgnih.govacs.orgnih.govresearchgate.netumassd.edu. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and enzyme inhibitory properties nih.govmdpi.comrsc.orgwikipedia.orgnih.govresearchgate.net. For instance, 2-aminoimidazole derivatives have been explored as inhibitors of human arginase I, with L-2-aminohistidine showing potential in this regard nih.gov. The unique chemical properties conferred by the 2-aminoimidazole nucleus, such as its ability to coordinate metal ions and participate in hydrogen bonding, make it valuable in biochemical processes and drug development nih.gov.

In the context of marine natural products, oroidin is considered a key precursor for the biosynthesis of more complex pyrrole-imidazole alkaloids nih.govrsc.orgresearchgate.net. These complex structures are synthesized through intricate biochemical pathways within marine sponges or their associated microbial communities nih.gov. The study of these pathways and the identification of precursor molecules like homoarginine provide insights into the natural product biosynthesis of these alkaloids researchgate.netsci-hub.se.

Furthermore, modified amino acids, including analogs of histidine, are investigated for their roles in biochemical processes. For example, 4-fluoro-L-histidine acts as an inhibitor of protein synthesis by viruses and has shown greater potency than L-histidine in inhibiting murine sarcoma virus replication biosynth.com. This highlights how subtle modifications to amino acid structures can lead to significant alterations in biological activity and function.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a cornerstone of analytical chemistry, providing the means to separate 2-aminohistidine from other closely related compounds. The choice of chromatographic technique is dictated by the specific research question, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids, including this compound. Its high resolution and sensitivity make it an indispensable tool in research.

Reverse-phase (RP) and ion-exchange chromatography (IEC) are two of the most common modes of HPLC used for amino acid analysis. While direct analysis of underivatized amino acids by RP-HPLC can be challenging due to their polar nature, it is a viable option. However, this compound, being a basic amino acid similar to histidine, can be difficult to retain and separate effectively on traditional C18 columns. sielc.com The use of ion-pairing reagents can improve retention, but these are often not compatible with mass spectrometry. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a promising alternative for the separation of underivatized amino acids like histidine and its derivatives. helixchrom.com

Ion-exchange chromatography is a more traditional and highly effective method for separating amino acids based on their net charge. nih.gov At a specific pH, amino acids carry a net positive, negative, or neutral charge, which dictates their interaction with the charged stationary phase of the column. For a basic amino acid like this compound, cation-exchange chromatography is particularly suitable. In this technique, the positively charged this compound binds to the negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or pH of the mobile phase. shimadzu.com This method provides excellent separation of amino acids from each other and from other amines. shimadzu.com

A novel approach in ion-exchange chromatography, termed Bridge Ion Separation Technology (BIST™), has been developed for the retention of basic amino acids on a positively-charged anion-exchange column. sielc.com This method utilizes a multi-charged negative buffer to act as a bridge between the positively charged amino acid and the positively charged column surface, along with a high concentration of organic solvent in the mobile phase. sielc.com

| Parameter | Reverse-Phase HPLC | Ion-Exchange HPLC |

| Principle | Separation based on hydrophobicity. | Separation based on net charge. |

| Stationary Phase | Nonpolar (e.g., C18) | Charged (e.g., sulfonated polystyrene) |

| Mobile Phase | Polar (e.g., water/acetonitrile) | Aqueous buffer with varying pH or ionic strength |

| Suitability for this compound | Challenging without derivatization or ion-pairing agents. Mixed-mode offers a better alternative. helixchrom.com | Highly suitable, especially cation-exchange chromatography. shimadzu.com |

To overcome the challenges of detecting amino acids that lack a strong chromophore or fluorophore, derivatization is a widely used strategy in HPLC. shimadzu.comactascientific.com This involves chemically modifying the amino acid to attach a molecule that can be readily detected by UV-Vis or fluorescence detectors. Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. creative-proteomics.com

Pre-column derivatization involves reacting the amino acid sample with a derivatizing agent before injection into the HPLC system. actascientific.com The resulting derivatives are then separated on a reversed-phase column. actascientific.com This approach offers high sensitivity and the ability to use a wider range of derivatizing reagents. shimadzu.com Common pre-column derivatizing agents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce fluorescent derivatives. nih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives that are UV-active. ijfans.org

Dansyl Chloride: Reacts with primary and secondary amino groups to yield highly fluorescent dansyl derivatives. ijfans.org

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino acids to form stable, UV-active derivatives. creative-proteomics.com

A novel approach, in-needle Pre-column Derivatization for Amino acids Quantification (iPDAQ), has been developed to automate the derivatization process, improving throughput and reducing reagent consumption. nih.gov

Post-column derivatization involves the separation of the underivatized amino acids on an ion-exchange column, followed by the introduction of a derivatizing reagent into the column effluent before it reaches the detector. shimadzu.compickeringlabs.com This method is highly reproducible and less susceptible to matrix effects. shimadzu.com The most common post-column derivatization reagents for amino acids are:

Ninhydrin: Reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that can be detected by visible absorbance. pickeringlabs.com

o-Phthalaldehyde (OPA): Can also be used in post-column derivatization for the fluorescence detection of primary amino acids. westernsydney.edu.au

| Strategy | Advantages | Disadvantages | Common Reagents for Amino Acids |

| Pre-column | High sensitivity, wide range of reagents, suitable for RP-HPLC. shimadzu.com | Potential for multiple derivative products, interference from excess reagent. shimadzu.com | OPA, FMOC, PITC, Dansyl Chloride, DNFB. actascientific.comcreative-proteomics.comijfans.org |

| Post-column | High reproducibility, less matrix interference, suitable for IEC. shimadzu.com | Requires additional pump and hardware, limited reagent choices. shimadzu.com | Ninhydrin, OPA. pickeringlabs.comwesternsydney.edu.au |

Microfluidic paper-based analytical devices (µPADs) have emerged as a low-cost, portable, and user-friendly platform for various biochemical analyses, including the detection of amino acids. mdpi.comnih.gov These devices utilize the capillary action of paper to transport small volumes of liquid through defined channels, enabling complex analytical procedures to be performed without the need for external pumps or power sources. mdpi.com

For the analysis of amino acids like histidine, µPADs have been developed that employ colorimetric or electrochemical detection methods. nih.gov A laminated paper-based analytical device (LPAD) has been fabricated for the selective quantification of histidine, utilizing the enzymatic recognition by histidyl-tRNA synthetase and a colorimetric reaction. nih.gov While specific µPADs for this compound have not been extensively reported, the principles and methodologies developed for histidine and other amino acids could be adapted for its detection. researchgate.net The versatility of µPADs allows for the integration of various detection strategies, making them a promising tool for the rapid screening of this compound in various samples. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an invaluable tool for the structural elucidation and confirmation of the identity of compounds, including this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, offering high specificity and sensitivity.

Tandem mass spectrometry (MS/MS or MS²) takes this a step further by enabling the fragmentation of selected ions to generate a characteristic fragmentation pattern, which provides detailed structural information. nih.gov In a typical MS/MS experiment, a precursor ion (in this case, the protonated this compound ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation of protonated histidine typically involves the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO or COOH). researchgate.net The imidazole (B134444) ring is a stable moiety and often remains intact or undergoes specific cleavages. For this compound, the presence of an additional amino group on the imidazole ring would be expected to influence the fragmentation pattern. The fragmentation spectrum of this compound would likely show characteristic losses and fragment ions that could be used to differentiate it from histidine and other isomers. High-resolution mass spectrometry can provide the accurate mass of the molecule and its fragments, allowing for the determination of the elemental composition. researchgate.net

| Technique | Information Provided | Application to this compound |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the intact molecule. | Confirmation of the molecular weight of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecule. | Structural elucidation and differentiation from isomers like histidine. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. researchgate.net | Unambiguous confirmation of the molecular formula of this compound. |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules in a narrow capillary under the influence of an electric field. nih.gov It is well-suited for the analysis of polar and charged compounds like amino acids, offering rapid analysis times and requiring only very small sample volumes. lcms.cz

In CE, amino acids are typically analyzed in a low pH buffer, which ensures that they are all positively charged and migrate towards the cathode. researchgate.net The separation is based on differences in their charge-to-size ratio. For the analysis of this compound, its basic nature would result in a positive charge at low pH, allowing for its separation from other amino acids.

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.gov This hyphenated technique is a powerful tool for the analysis of amino acids in complex biological matrices like urine. nih.gov CE-MS methods have been developed for the simultaneous analysis of a large number of amino acids, including isomers. researchgate.net While specific CE-MS methods for this compound are not widely documented, the established protocols for general amino acid analysis would be applicable. nih.gov Derivatization with fluorescent tags can also be employed in CE to enhance detection sensitivity when using fluorescence detectors. researchgate.netspringernature.com

| Technique | Separation Principle | Advantages for this compound Analysis |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. nih.gov | High efficiency, rapid analysis, small sample volume. lcms.cz |

| CE-Mass Spectrometry (CE-MS) | Combines CE separation with MS detection. nih.gov | High sensitivity and selectivity, provides structural information. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

Structural Elucidation Techniques for Complex Research Applications

Understanding the three-dimensional arrangement of atoms within a molecule and its interactions with other molecules is fundamental to deciphering its function. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a cornerstone technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For instance, studies on L-histidine complexes have revealed detailed insights into its aggregation patterns and interactions with other molecules. The crystal structures of L-histidine in complex with various acids, such as acetic acid and glutaric acid, have been determined, showcasing different stoichiometries and ionization states. nih.govalexandraatleephillips.com These studies demonstrate how the conformation of the histidine molecule can be influenced by its binding partners, facilitating specific interactions. nih.gov The aggregation patterns observed in these crystalline complexes are considered to be an intrinsic property of amino acid interactions. ias.ac.in

Table 1: Crystallographic Data for L-Histidine Complexes

| Complex | Space Group | Unit Cell Parameters | Key Findings |

| L-histidine L-aspartate monohydrate | P21 | a = 5.131 Å, b = 6.881 Å, c = 18.277 Å, β = 97.26° | Molecules aggregate into alternating double layers. ias.ac.in |

| L-histidine acetate (B1210297) (orthorhombic) | P2(1)2(1)2(1) | a = 5.027 Å, b = 11.126 Å, c = 17.473 Å | Conformation facilitates specific interaction with a carboxylate group. nih.gov |

| L-histidine acetate (monoclinic) | C2 | a = 15.649 Å, b = 9.276 Å, c = 8.566 Å, β = 94.65° | Different hydrogen-bonded ribbon structures compared to the orthorhombic form. nih.gov |

This table presents data for L-histidine as a proxy due to the limited availability of specific data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Investigating Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It is based on the measurement of absorption of electromagnetic radiation in the radiofrequency region of the spectrum. The chemical environment of a particular nucleus has a significant influence on its resonance frequency, a phenomenon known as the chemical shift.

NMR is particularly valuable for studying molecules in solution, providing information about their structure, dynamics, and interactions with other molecules without the need for crystallization. mdpi.com For amino acids like histidine, ¹H and ¹³C NMR are commonly used to study intermolecular and intramolecular interactions. mdpi.com

Studies on histidine-containing peptides have utilized NMR to investigate interactions with other amino acid residues and metal ions. For example, ¹H NMR has been used to study the interaction between lysine (B10760008) and histidine residues in peptides, revealing line broadening of histidine resonances that suggests a direct interaction. nih.gov Furthermore, NMR is a key technique for studying the binding of metal ions, such as copper, to histidine residues in peptides, which is relevant to the function of many metalloproteins. researchgate.net

Table 2: NMR Spectroscopic Data for a Histidine-Containing Peptide

| Nucleus | Chemical Shift (ppm) | Observation |

| Histidine C2-H | pH-dependent | Broadening at intermediate pH suggests interaction and conformational exchange. nih.gov |

| Histidine C4-H | pH-dependent | Similar broadening pattern to C2-H, confirming involvement in molecular interactions. nih.gov |

| Lysine side-chain protons | Shift upon histidine interaction | Indicates a decrease in rotational freedom, supporting a direct interaction with histidine. nih.gov |

This table is based on findings from studies on histidine-containing peptides and serves as an illustrative example.

Isotopic Labeling and Analysis in Metabolic Flux Studies

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. The nuclide is incorporated into a molecule, and the labeled molecule is then used as a tracer to follow the metabolic fate of the compound. Stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), are commonly used in these studies.

Compound-Specific Isotope Analysis of Amino Acids in Biological Systems

Compound-specific isotope analysis (CSIA) is a powerful tool for tracing the sources and transformations of individual organic compounds in complex biological and environmental systems. vliz.be By measuring the stable isotopic composition of individual amino acids, researchers can gain insights into the trophic dynamics of organisms and the biogeochemical cycles of carbon and nitrogen. vliz.be

While specific metabolic flux studies on this compound are not widely reported, the methodologies developed for proteinogenic amino acids like histidine are directly applicable. For instance, a novel analytical approach has been developed for the compound-specific and intramolecular δ¹⁵N analysis of histidine. nih.gov This method allows for the differentiation of the nitrogen isotopes in the α-amino group and the imidazole side chain, providing detailed information on the distinct biosynthetic and catabolic pathways of this amino acid. nih.gov

Such techniques are crucial for understanding how organisms utilize and process amino acids. The isotopic signatures can reveal the original sources of the amino acids and the extent of their metabolic alteration within an organism. nih.gov

Table 3: Intramolecular δ¹⁵N Values in Histidine from Biological Samples

| Nitrogen Position | δ¹⁵N (‰) | Interpretation |

| α-Amino-N | Consistently enriched | Reflects isotopic fractionation through deamination processes. nih.gov |

| Side chain-N | Less enriched | May retain the original biosynthetic isotope signature. nih.gov |

This table illustrates the type of data obtained from compound-specific isotope analysis of histidine, which could be applied to this compound.

Computational and Theoretical Studies of 2 Aminohistidine

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

No dedicated studies were identified that performed molecular modeling or docking simulations with 2-aminohistidine as the specific ligand of interest. The available literature focuses on the interactions of the standard amino acid, histidine, in various protein contexts. These studies explore how histidine's unique imidazole (B134444) side chain participates in binding, catalysis, and metal coordination. However, the addition of an amino group at the C2 position of the imidazole ring, as in this compound, would significantly alter the electronic properties and hydrogen bonding potential, making direct extrapolation from histidine data scientifically unsound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a notable absence of published quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically detailing the electronic structure and reactivity of this compound. For histidine, numerous theoretical studies have been conducted to calculate properties like ionization energies, electron affinities, electrostatic potential maps, and tautomeric stability. nih.govresearchgate.netillinois.edu These calculations are crucial for understanding its role in enzyme mechanisms and protein stability. Without similar dedicated studies on this compound, any description of its electronic properties would be purely speculative.

Structure-Activity Relationship (SAR) Analysis from Computational Perspectives

No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound were found. SAR and QSAR analyses are vital in medicinal chemistry to understand how molecular modifications affect biological activity. researchgate.net Such studies require a dataset of related compounds with measured biological activities, which does not appear to be publicly available for a series of this compound derivatives.

Future Directions and Emerging Research Avenues

Development of Novel 2-Aminohistidine-Based Probes for Biochemical Research

The established binding affinity of this compound to enzymes like human arginase I nih.govpdbj.org and its inherent metal-chelating properties mdpi.comnih.gov provide a strong foundation for developing targeted biochemical probes. Future research can focus on conjugating this compound or its derivatives with reporter molecules, such as fluorophores or radioisotopes, to create tools for visualizing and quantifying enzyme activity or protein localization in vitro and in vivo.

Table 1: Potential this compound-Based Probes and Applications

| Probe Type | Target/Interaction Site | Detection Method | Potential Biochemical Application |

| Fluorescent Probe | Arginase I active site, metal ions | Fluorescence microscopy/spectroscopy | In situ monitoring of enzyme activity, cellular localization studies |

| Radiolabeled Probe | Arginase I, specific protein targets | PET/SPECT imaging, scintillation counting | In vivo biodistribution, target engagement assessment |

| Affinity Probe | Metalloenzymes, protein binding pockets | Affinity chromatography, mass spectrometry | Identification of novel enzyme substrates or interacting proteins |

| Bioconjugated Probe | Cell surface receptors, specific protein domains | Immunoassays, flow cytometry, targeted imaging | Targeted drug delivery, diagnostic imaging of disease states |

These probes could significantly advance the understanding of biological pathways involving this compound and its related enzymes, offering precise tools for biochemical assays and diagnostic applications.

Exploration of Uncharted Enzymatic Targets and Pathways

While this compound has been identified as an inhibitor of human arginase I nih.govpdbj.org, its structural features suggest potential interactions with a broader spectrum of enzymes. The imidazole (B134444) ring, known for its catalytic versatility in histidine residues within proteins nih.govarizona.edu, combined with the additional amino group, offers multiple sites for interaction with enzyme active sites.

Table 2: Potential Uncharted Enzymatic Targets for this compound

| Enzyme Class | Rationale for Investigation | Potential Therapeutic Area(s) |

| Matrix Metalloproteinases (MMPs) | Presence of metal-binding active sites (e.g., Zn²⁺) and potential for imidazole interactions. | Cancer, inflammatory diseases, tissue remodeling disorders. |

| Histone Deacetylases (HDACs) | Zinc-dependent active sites, structural motifs that may accommodate imidazole-containing ligands. | Cancer, neurological disorders, epigenetic modulation. |

| Carbonic Anhydrases | Zinc-binding active sites, known catalytic roles of histidine residues in related enzymes. | Glaucoma, epilepsy, metabolic acidosis. |

| Proteases (e.g., Serine Proteases) | Catalytic mechanisms often involve histidine residues acting as general bases or acids. | Infectious diseases, cancer, blood coagulation disorders. |

Future research should involve high-throughput screening of this compound and its synthesized analogs against diverse enzyme libraries to identify novel targets and elucidate its role in previously uncharacterized metabolic or signaling pathways.

Advances in Bio-Inspired Synthesis Strategies and Biocatalysis

The discovery of 2-aminoimidazole compounds, such as oroidins, in natural sources like marine sponges nih.gov hints at the existence of bio-inspired synthesis pathways. Leveraging these natural mechanisms or employing biocatalysis offers a promising avenue for sustainable and efficient production of this compound and its derivatives.

Table 3: Bio-Inspired Synthesis and Biocatalysis Avenues for this compound

| Strategy | Key Components/Methodologies | Potential Outcome | Research Focus |

| Enzymatic Synthesis | Isolated enzymes, engineered enzymes, whole-cell biocatalysis | Sustainable and stereoselective synthesis of this compound and analogs. | Enzyme discovery, directed evolution, process optimization. |

| Natural Product Mimicry | Understanding biosynthetic pathways of related natural products (e.g., oroidins) | Design of novel synthetic routes inspired by biological processes. | Elucidation of natural product biosynthesis, structure-activity relationship. |

| This compound as Catalyst | Metal complexes, immobilized this compound | Development of novel biocatalysts for specific chemical transformations. | Catalyst design, screening for new reactions (e.g., oxidation, reduction). |

| Peptide Synthesis Integration | Incorporation into peptide chains (e.g., GLP-1 analogs) | Creation of modified peptides with enhanced or novel biological activities. | Structure-activity relationship studies, peptide engineering. |

Research in this area could lead to greener chemical synthesis methods and the development of novel catalysts or biomaterials derived from this compound.

Integration of Multi-Omics Data for Systemic Understanding of this compound's Biological Roles

Current research on this compound primarily focuses on its direct molecular interactions, such as enzyme inhibition. A comprehensive understanding of its broader biological impact requires integrating data from various 'omics' disciplines.

Table 4: Multi-Omics Integration for Systemic Understanding of this compound

| Omics Data Type | Information Gained | Potential Insights into this compound's Role | Research Application |

| Genomics/Transcriptomics | Gene expression profiles, regulatory networks, pathway activation/repression | Identification of genes and cellular pathways modulated by this compound treatment or its biological effects. | Understanding cellular responses, identifying novel targets or biomarkers. |

| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions | Identification of direct protein interactors, signaling cascades influenced by this compound. | Elucidating molecular mechanisms of action, validating drug targets. |

| Metabolomics | Metabolic profiles, flux analysis, identification of downstream metabolites | Mapping changes in metabolic pathways, identifying key metabolic shifts induced by this compound. | Understanding its role in metabolic regulation, identifying metabolic biomarkers. |

| Systems Biology Modeling | Integration of multi-omics data, network reconstruction | Comprehensive understanding of this compound's systemic effects on cellular physiology and organismal function. | Predictive modeling of biological responses, guiding therapeutic development and optimization. |

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic view of how this compound influences cellular and organismal systems, potentially uncovering new physiological roles and therapeutic applications.

Compound List:

this compound (C₆H₁₀N₄O₂)

Histidine (C₆H₉N₃O₂)

Human Arginase I

Oroidins

Glucagon-like peptides

Q & A

Basic: What analytical techniques are recommended for characterizing 2-aminohistidine in protein structures?

Answer:

To confirm the presence and configuration of this compound in proteins, researchers should employ a combination of:

- High-Performance Liquid Chromatography (HPLC) for separation and purity assessment .

- Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, particularly using tandem MS (MS/MS) for post-translational modification analysis .

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR, -NMR) to resolve stereochemical ambiguities and verify amino acid side-chain interactions .

- X-ray crystallography for structural elucidation when incorporated into peptides or proteins .

Note: Always cross-validate results with synthetic standards and include negative controls (e.g., unmodified histidine) to rule out artifacts .

Basic: How should researchers design experiments to synthesize this compound with high enantiomeric purity?

Answer:

A robust synthesis protocol includes:

Solid-phase peptide synthesis (SPPS) using Fmoc-/Boc-protected histidine derivatives to minimize racemization .

Post-synthetic modification via selective alkylation or oxidation of histidine residues under controlled pH (e.g., pH 7–9) .

Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Characterization using circular dichroism (CD) to confirm enantiomeric purity and NMR to validate regioselectivity .

Critical step: Optimize reaction temperature (< 25°C) to prevent side reactions .

Advanced: How can contradictory data on this compound’s biological activity be systematically resolved?

Answer:

Contradictions often arise from variability in experimental conditions. To address this:

- Meta-analysis: Compare studies using PRISMA guidelines, focusing on variables like pH, temperature, and model systems (e.g., in vitro vs. in vivo) .

- Dose-response curves: Re-evaluate activity across a broad concentration range (e.g., 1 nM–10 µM) to identify non-linear effects .

- Structural validation: Confirm the integrity of this compound in assay buffers using LC-MS, as degradation products may confound results .

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance thresholds and power analysis to validate sample sizes .

Advanced: What experimental controls are critical when studying this compound’s role in enzymatic pathways?

Answer:

To isolate specific effects of this compound:

- Negative controls: Use unmodified histidine or alanine-substituted analogs to rule out baseline activity .

- Positive controls: Include known enzyme inhibitors/activators (e.g., histidine kinase inhibitors) to validate assay sensitivity .

- Isotopic labeling: Track - or -labeled this compound in kinetic assays to distinguish substrate turnover from non-specific binding .

- Redox controls: Monitor oxidative damage (e.g., via thiobarbituric acid reactive substances assay) due to this compound’s potential redox activity .

Basic: How should researchers document this compound-related methods for reproducibility?

Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry standards) :

- Materials and Methods: Specify vendor, lot number, and purity of reagents. For synthetic protocols, report yields, values (TLC), and spectral data (e.g., HRMS m/z, NMR δ values) .

- Supporting Information: Deposit raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare, citing DOIs in the main text .

- Ethics statements: Disclose conflicts of interest and funding sources (mandatory for NIH/NSFC-funded studies) .

Advanced: What computational tools are suitable for modeling this compound’s interactions in protein-ligand systems?

Answer:

Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM):

Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing protonation states relevant to physiological pH .

MD simulations (GROMACS/AMBER): Simulate >100 ns trajectories with explicit solvent models (e.g., TIP3P water) to assess conformational stability .

QM/MM (Gaussian/ORCA): Calculate electronic properties (e.g., charge distribution, H-bond strength) at the B3LYP/6-31G* level .

Validation: Compare computational results with mutagenesis data (e.g., alanine-scanning) to confirm interaction hotspots .

Basic: How can researchers ensure accurate quantification of this compound in complex biological matrices?

Answer:

Adopt a derivatization-based approach:

Pre-column derivatization: Use AccQ-Tag™ or o-phthalaldehyde (OPA) to enhance HPLC/UV detection sensitivity .

Calibration curves: Prepare standards in matrix-matched solutions (e.g., serum or cell lysate) to correct for matrix effects .

Internal standards: Spike samples with deuterated this compound (d3- or d5-labeled) for isotope dilution mass spectrometry (ID-MS) .

Pitfall avoidance: Avoid prolonged sample storage; this compound is prone to oxidation at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.